![molecular formula C9H7N3 B1291792 6-Amino-1H-indole-4-carbonitrile CAS No. 885518-24-1](/img/structure/B1291792.png)
6-Amino-1H-indole-4-carbonitrile
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Overview
Description
6-Amino-1H-indole-4-carbonitrile is a compound that belongs to the class of indoles, which are heterocyclic structures known for their presence in many natural products and pharmaceuticals. The indole core is a common motif in medicinal chemistry, and modifications on this scaffold can lead to compounds with diverse biological activities. The papers provided discuss various synthetic methods and chemical properties of related indole derivatives, which can offer insights into the chemistry of this compound.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach is the four-component cyclocondensation, which has been used to synthesize 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malanonitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent, providing high yields and avoiding toxic catalysts and solvents . Another method involves the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, leading to the formation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . Additionally, a convenient four-component synthesis has been developed for the synthesis of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles, using carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol with triethylamine as a catalyst .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution at the 6-position with an amino group and at the 4-position with a carbonitrile group can influence the electronic properties and reactivity of the molecule. For instance, the crystal structure of a related compound, 2-amino-6-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-phenylpyridine-3-carbonitrile, was established by X-ray diffraction, which can provide insights into the three-dimensional arrangement of atoms in the molecule .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For example, the amino group can act as a nucleophile in substitution reactions, while the carbonitrile group can be involved in nitrile cyclization reactions. The synthesis of 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles is based on the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles, demonstrating the reactivity of the nitrile group in cyclization reactions . Moreover, the synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile involves the reaction of an imino compound with 1-chloroacetophenone, indicating the potential for nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The presence of the amino and carbonitrile groups can affect the compound's solubility, boiling point, melting point, and stability. These properties are essential for the compound's application in chemical synthesis and pharmaceutical development. The papers provided do not directly discuss the physical properties of this compound, but the synthesis and characterization of similar compounds can provide a basis for inferring its properties. For example, the use of deep eutectic solvents in synthesis can suggest solubility trends, and the characterization techniques such as NMR and IR spectroscopy can provide information on the compound's purity and functional groups .
Scientific Research Applications
Chemical Synthesis and Modifications
6-Amino-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of complex indole alkaloids and derivatives, which are of significant interest in organic chemistry due to their biological and pharmacological properties. The diverse methodologies for indole synthesis, including the Fischer, Reissert, and Bartoli syntheses, highlight the adaptability of indole derivatives in chemical transformations. These synthetic routes provide access to a wide array of indole-based compounds, underscoring the utility of this compound in facilitating the construction of indole frameworks with various functionalizations for further application in medicinal chemistry and material science (Taber & Tirunahari, 2011).
Analytical Applications
The reaction of ninhydrin with primary amino groups, including those on indole derivatives like this compound, forms the basis for analytical techniques used in biochemistry and forensic science. This reactivity is exploited in various analytical applications for the detection, isolation, and quantification of amino acids, peptides, and proteins across a broad spectrum of disciplines, demonstrating the importance of this compound in analytical methodologies (Friedman, 2004).
Biological and Environmental Research
In environmental and biological contexts, indole derivatives, including this compound, are investigated for their role in microbial interactions, plant growth regulation, and as potential modulators of biological pathways. Studies on bacterial catabolism of indole-3-acetic acid (a related indole derivative) provide insights into the microbial metabolism of indole compounds, which has implications for understanding microbial ecology, bioremediation, and the synthesis of value-added products from indole-based substrates (Laird, Flores, & Leveau, 2020).
Material Science
The functionalization of quantum dots with amino acids, including derivatives related to this compound, enhances their electronic and optical properties. This functionalization leads to the development of sustainable, biocompatible materials with potential applications in optoelectronics, sensors, and energy storage systems. The versatility of amino acid-functionalized quantum dots underscores the role of indole derivatives in advancing material science technologies (Ravi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Amino-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been reported to exhibit antiviral activity . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a related compound, showed inhibitory activity against influenza A . This suggests that this compound may also interfere with viral replication pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
6-amino-1H-indole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-6-3-7(11)4-9-8(6)1-2-12-9/h1-4,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZCSULILFKNOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646106 |
Source
|
Record name | 6-Amino-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-24-1 |
Source
|
Record name | 6-Amino-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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